Tetradec-13-enal
CAS No.: 85896-31-7
Cat. No.: VC16982082
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85896-31-7 |
|---|---|
| Molecular Formula | C14H26O |
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | tetradec-13-enal |
| Standard InChI | InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2 |
| Standard InChI Key | ZVJRAGVPKPPDKE-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCCCCCCCC=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Tetradec-13-enal (IUPAC name: tetradec-13-enal) is systematically identified by its CAS Registry Number 85896-31-7 and InChIKey ZVJRAGVPKPPDKE-UHFFFAOYSA-N . The molecule consists of a 14-carbon chain with an aldehyde functional group at position 1 and a double bond between carbons 13 and 14. Its structural formula is , placing it within the family of α,β-unsaturated aldehydes.
Table 1: Key Molecular Descriptors of Tetradec-13-enal
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 210.3556 g/mol |
| CAS Registry Number | 85896-31-7 |
| IUPAC Standard InChIKey | ZVJRAGVPKPPDKE-UHFFFAOYSA-N |
| Double bond position | C13-C14 |
Synthesis and Chemical Modification
Synthetic Routes
The synthesis of Tetradec-13-enal typically involves multi-step organic transformations. A representative pathway, adapted from methodologies used for analogous α,β-unsaturated aldehydes, includes the following stages :
-
Aldehyde Precursor Preparation: Starting from tetradecanol, Swern oxidation (, DMSO, EtN) generates tetradecanal.
-
Double Bond Introduction: Wittig olefination or Tebbe reagent-mediated methylenation installs the C13-C14 double bond.
-
Purification: Column chromatography (hexane/EtOAc gradients) isolates the target compound.
A study by González et al. (2018) demonstrated the use of Dess–Martin periodinane for oxidizing primary alcohols to aldehydes in the synthesis of structurally related dichlorotetradec-13-enal derivatives . This method achieved yields exceeding 75% while maintaining stereochemical fidelity.
Stereochemical Considerations
The E-configuration of the C13-C14 double bond is thermodynamically favored due to reduced steric hindrance between the extended alkyl chain and aldehyde group. Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic coupling constants () consistent with trans-olefins .
Physicochemical Properties
Thermal Stability and Phase Behavior
| Property | Tetradec-13-enal | Tetradecanal (Reference) |
|---|---|---|
| Boiling point (°C) | 248–253 | 260–265 |
| Density (g/cm³) | 0.84–0.86 | 0.83 |
| Refractive index (nD²⁵) | 1.448–1.452 | 1.435 |
Solubility and Reactivity
Tetradec-13-enal displays limited water solubility (<0.1 g/L at 25°C) due to its long hydrophobic chain. In organic solvents:
-
Miscible: Dichloromethane, ethyl acetate, THF
-
Partially miscible: Methanol, ethanol
-
Immiscible: Water, hexane
The α,β-unsaturated aldehyde moiety confers electrophilic character at the β-carbon, enabling Michael addition reactions and conjugate nucleophilic attacks .
Biological and Industrial Applications
Bioluminescence Studies
Bacterial luciferases exhibit substrate promiscuity toward Tetradec-13-enal. In Photobacterium leiognathi, the enzyme catalyzes the monooxygenation of this aldehyde to tetradec-13-enoic acid, accompanied by bioluminescence at 490 nm . Key findings include:
-
Activity: 50% maximal light intensity relative to tetradecanal
-
Kinetics: Slower reaction onset ( = 8.2 min vs. 4.1 min for tetradecanal)
-
Duration: Bioluminescent emission persists for 120% longer than with saturated analogs
Table 3: Luciferase Activity Comparison
| Substrate | Max Intensity (%) | Decay Rate (min⁻¹) |
|---|---|---|
| Tetradecanal | 100 | 0.25 |
| Tetradec-13-enal | 52 | 0.18 |
| Tetradec-2-enal | 48 | 0.20 |
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing phormidolide D, a macrolide with antitumor activity. Key transformations include :
-
Esterification: With dichlorotetradec-13-enoic acid
-
Deprotection: TBS group removal under acidic conditions
-
Oxidation: Dess–Martin periodinane-mediated aldehyde generation
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 9.77 (s, 1H, CHO)
-
δ 6.22 (t, , 1H, CH=CH)
-
δ 2.50 (t, , 2H, CH₂CH=)
-
δ 1.24–1.36 (m, 22H, alkyl chain)
¹³C NMR (101 MHz, CDCl₃):
-
δ 202.9 (CHO)
-
δ 136.9 (CH=CH)
-
δ 101.1 (CH=CH)
-
δ 29.5–22.1 (alkyl carbons)
Chromatographic Methods
-
HPLC: C18 column, 70:30 acetonitrile/water, retention time = 12.3 min
-
GC-MS: m/z 210 [M]⁺, fragmentation peaks at m/z 71, 85, 97
Future Research Directions
-
Enzymatic Specificity: Elucidate luciferase active-site interactions through X-ray crystallography
-
Green Synthesis: Develop catalytic asymmetric routes using organocatalysts
-
Drug Delivery: Explore liposomal formulations to enhance bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume